molecular formula C21H15FN4O3S B11183890 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11183890
M. Wt: 422.4 g/mol
InChI Key: ZASFLYPBFPIUCE-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the 1,3-benzothiazole ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these intermediates with the 4-fluorophenyl and dihydropyrrole-2,5-dione moieties under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyrazole moieties.

    Reduction: Reduction reactions can occur at the benzothiazole and pyrrole rings.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound exhibits significant activity against various pathogens, making it a candidate for antimicrobial and antiviral research.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Its ability to interact with multiple biological targets makes it a versatile molecule for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.

    Fluorophenyl compounds: Commonly used in pharmaceuticals for their enhanced metabolic stability and bioavailability.

Uniqueness

What sets 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione apart is its multi-targeted approach in biological systems. The combination of different heterocyclic rings within a single molecule provides a broad spectrum of activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C21H15FN4O3S

Molecular Weight

422.4 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H15FN4O3S/c1-11-18(14-10-17(27)25(19(14)28)13-8-6-12(22)7-9-13)20(29)26(24-11)21-23-15-4-2-3-5-16(15)30-21/h2-9,14,24H,10H2,1H3

InChI Key

ZASFLYPBFPIUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F

Origin of Product

United States

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